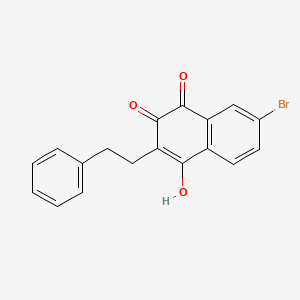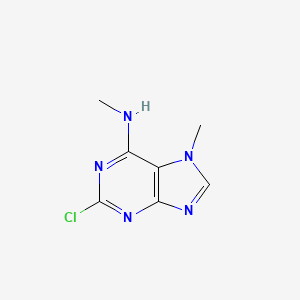
2-Chloro-n,7-dimethyl-7h-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N,7-dimethyl-purin-6-amine is a chemical compound with the molecular formula C7H8ClN5 It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,7-dimethyl-purin-6-amine typically involves the chlorination of N,7-dimethyl-purin-6-amine. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 2-position with a chlorine atom. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3), which act as chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N,7-dimethyl-purin-6-amine may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N,7-dimethyl-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines (e.g., methylamine) or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are typically N-substituted purines, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-chloro-N,7-dimethyl-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N,7-dimethyl-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The chlorine atom at the 2-position can form covalent bonds with nucleophilic sites on these enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways and exert various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N,N-dimethyl-7H-purin-6-amine
- 2-chloro-7-methyl-7H-purin-6-amine
- 2-chloro-6-aminopurine
Uniqueness
2-chloro-N,7-dimethyl-purin-6-amine is unique due to the presence of both chlorine and methyl groups on the purine ring. This specific substitution pattern imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various scientific applications.
Propiedades
Número CAS |
5444-30-4 |
|---|---|
Fórmula molecular |
C7H8ClN5 |
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
2-chloro-N,7-dimethylpurin-6-amine |
InChI |
InChI=1S/C7H8ClN5/c1-9-5-4-6(10-3-13(4)2)12-7(8)11-5/h3H,1-2H3,(H,9,11,12) |
Clave InChI |
ZWQUXPGKZSBKNE-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC(=NC2=C1N(C=N2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



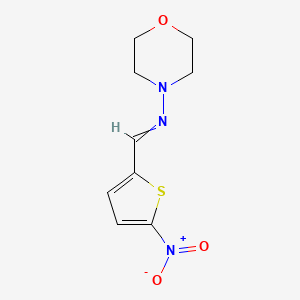
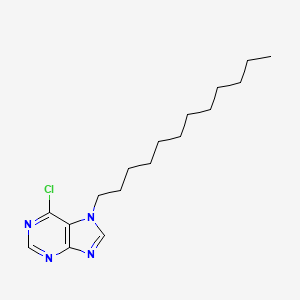
![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)
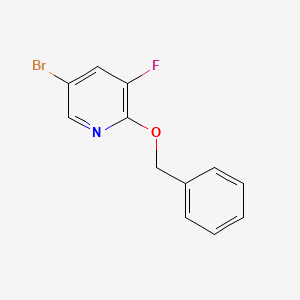
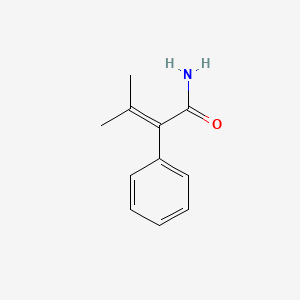

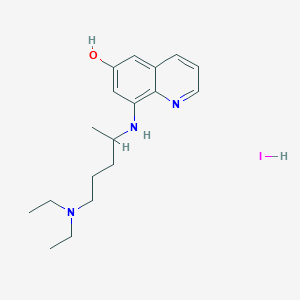
![2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one](/img/structure/B14000369.png)
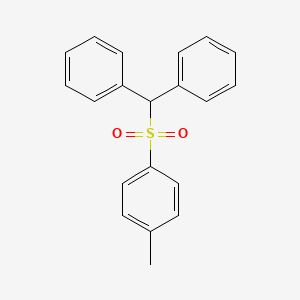
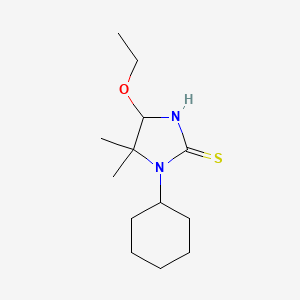
![8-(3-Bromopropyl)-1,3-dimethyl-2,3,4,6,7,8-hexahydro-1H-imidazo[2,1-f]purine-2,4-dione](/img/structure/B14000387.png)
